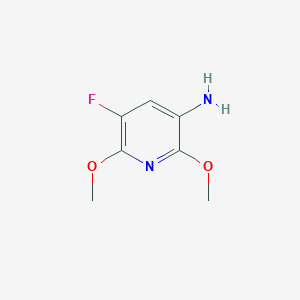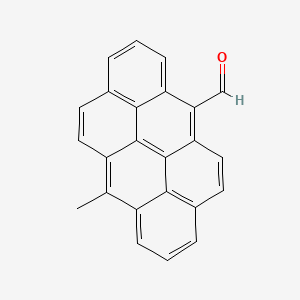![molecular formula C15H10Cl2N2O3 B13939454 2-(Chloroamino)-3-[2-(chloroamino)-3-formyl-benzoyl]benzaldehyde CAS No. 57138-85-9](/img/structure/B13939454.png)
2-(Chloroamino)-3-[2-(chloroamino)-3-formyl-benzoyl]benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Chloroamino)-3-[2-(chloroamino)-3-formyl-benzoyl]benzaldehyde is a complex organic compound characterized by the presence of chloroamino groups and formyl groups attached to a benzoyl structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloroamino)-3-[2-(chloroamino)-3-formyl-benzoyl]benzaldehyde typically involves multi-step organic reactions. One common method includes the chlorination of an amino-benzoyl precursor followed by formylation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and formylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of automated systems helps in achieving high yields and minimizing by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Chloroamino)-3-[2-(chloroamino)-3-formyl-benzoyl]benzaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can convert the formyl groups into carboxylic acids.
Reduction: The chloroamino groups can be reduced to amino groups.
Substitution: The chloro groups can be substituted with other functional groups, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or alkyl halides.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amino derivatives.
Substitution: Various substituted benzaldehyde derivatives.
Applications De Recherche Scientifique
2-(Chloroamino)-3-[2-(chloroamino)-3-formyl-benzoyl]benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(Chloroamino)-3-[2-(chloroamino)-3-formyl-benzoyl]benzaldehyde involves its interaction with specific molecular targets. The chloroamino groups can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to modifications in their activity. The formyl groups can participate in various biochemical pathways, influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Chloroamino)-benzaldehyde
- 3-(Chloroamino)-benzoyl chloride
- 2-(Amino)-3-formyl-benzoyl chloride
Uniqueness
2-(Chloroamino)-3-[2-(chloroamino)-3-formyl-benzoyl]benzaldehyde is unique due to the presence of both chloroamino and formyl groups in its structure, allowing it to participate in a wide range of chemical reactions and biological interactions. This dual functionality makes it a versatile compound for various applications.
Propriétés
Numéro CAS |
57138-85-9 |
|---|---|
Formule moléculaire |
C15H10Cl2N2O3 |
Poids moléculaire |
337.2 g/mol |
Nom IUPAC |
2-(chloroamino)-3-[2-(chloroamino)-3-formylbenzoyl]benzaldehyde |
InChI |
InChI=1S/C15H10Cl2N2O3/c16-18-13-9(7-20)3-1-5-11(13)15(22)12-6-2-4-10(8-21)14(12)19-17/h1-8,18-19H |
Clé InChI |
SRWNNWPHDBGGIZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)C(=O)C2=CC=CC(=C2NCl)C=O)NCl)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-1-(3-methoxy-2,6-dimethylphenyl)-5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B13939373.png)
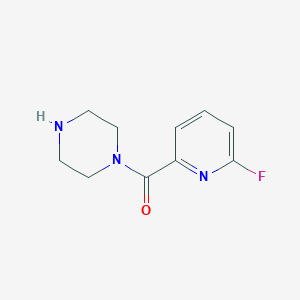
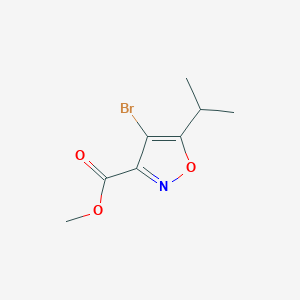
![1-[8-(2-Octylcyclopropyl)octanoyl]pyrrolidine](/img/structure/B13939388.png)
![5-[[4-(2-Cyclohexylethoxy)-3-methoxyphenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B13939395.png)
![Ethyl 5-[(phenylamino)methyl]furan-3-carboxylate](/img/structure/B13939404.png)
![Spiro[3.5]nonane-1,3-dione, 7-(1,1-dimethylethyl)-](/img/structure/B13939418.png)
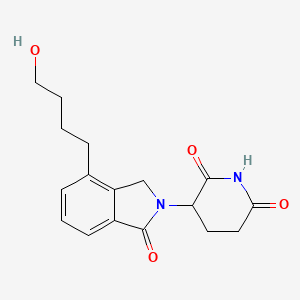
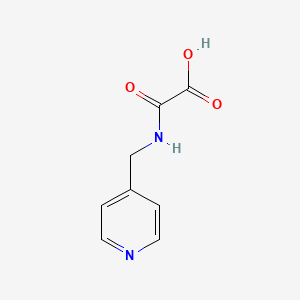
![2-Benzo[1,3]dioxol-5-yl-1-(3-hydroxy-piperidin-1-yl)-ethanone](/img/structure/B13939435.png)

